Propyl 2-methoxybenzoate
Overview
Description
Propyl 2-methoxybenzoate is an organic compound belonging to the ester family. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and the hydrogen atom of the hydroxyl group is replaced by a methoxy group. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methoxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Another method involves the transesterification of methyl 2-methoxybenzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and biocatalysts, is also gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxybenzoic acid and propanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-methoxybenzoic acid and propanol.
Reduction: 2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents
Mechanism of Action
The mechanism of action of propyl 2-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cell membranes and proteins, leading to changes in cell function and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 2-methoxybenzoate: Similar structure but with an ethyl group instead of a propyl group.
Butyl 2-methoxybenzoate: Similar structure but with a butyl group instead of a propyl group .
Uniqueness
Propyl 2-methoxybenzoate is unique due to its specific combination of a propyl group and a methoxy group on the benzoate structure. This combination imparts distinct physical and chemical properties, such as its specific boiling point, solubility, and reactivity, making it suitable for particular applications in the fragrance and pharmaceutical industries .
Properties
IUPAC Name |
propyl 2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-11(12)9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMLBOVBRNMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608408 | |
Record name | Propyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-79-2 | |
Record name | Propyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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